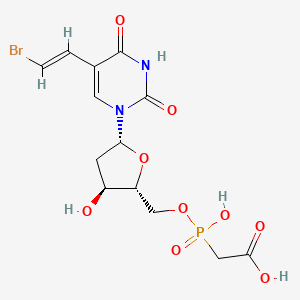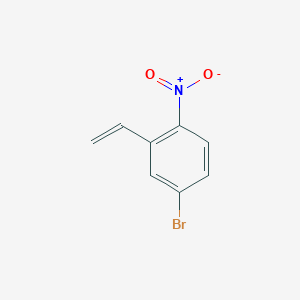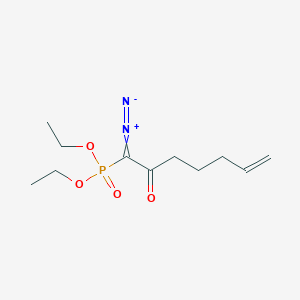![molecular formula C14H14N2O2S B14309860 O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate CAS No. 110398-60-2](/img/structure/B14309860.png)
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate typically involves the reaction of phenyl isothiocyanate with 6-methoxypyridine-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioate linkage .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the pyridine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamate
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]thiocarbamate
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]urea
Uniqueness
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is unique due to its specific structure, which imparts distinct reactivity and biological activities. Compared to similar compounds, it may offer better stability, higher reactivity, or more potent biological effects .
Propriétés
Numéro CAS |
110398-60-2 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
O-phenyl N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |
InChI |
InChI=1S/C14H14N2O2S/c1-17-13-9-5-6-11(16-13)10-15-14(19)18-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,19) |
Clé InChI |
CHNJESSSDGNEPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)CNC(=S)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)



![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)



![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
